molecular formula C11H10FN3OS B2769933 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide CAS No. 2415633-17-7

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2769933
CAS No.: 2415633-17-7
M. Wt: 251.28
InChI Key: JRUGWEJGYHNNOJ-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 3rd position of the pyridine ring, and a thiazole moiety attached to the carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine and methyl groups. The thiazole moiety is then attached through a series of condensation reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.

    Condensation: The thiazole moiety can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.

Scientific Research Applications

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.

Biological Activity

5-Fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₀FN₃OS
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 2415633-17-7

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole compounds can modulate GluA2 AMPA receptors, leading to altered cell viability in cancer cells. The compound's structural features enhance its ability to penetrate cell membranes and interact with intracellular targets, contributing to its anticancer efficacy .

Table 1: Cytotoxicity Data

CompoundCell Line TestedViability (%) at 50 µM
5-Fluoro CompoundA549 (Lung)<6.79%
5-Fluoro CompoundHeLa (Cervical)<6.79%
5-Fluoro CompoundLX-2 (Normal)17.52%

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial strains. The presence of the thiazole moiety is crucial for enhancing the compound's interaction with microbial targets .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It acts as a modulator of AMPA receptors, influencing neuronal signaling pathways.
  • Cell Membrane Interaction : Its lipophilic nature aids in membrane penetration, facilitating access to intracellular targets.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Thiazole Ring : The thiazole moiety is synthesized first.
  • Coupling with Pyridine Derivative : The thiazole is then coupled with a pyridine derivative under basic conditions using solvents like DMF or DMSO.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Cytotoxicity Study : A study demonstrated that derivatives similar to this compound showed less than 10% viability in multiple cancer cell lines at concentrations around 50 µM, indicating strong cytotoxic effects.
  • GluA2 Receptor Modulation : Research on thiazole derivatives has shown that they can significantly reduce the amplitude of currents through GluA2 receptors, suggesting potential applications in neuropharmacology .

Properties

IUPAC Name

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6-3-8(12)4-14-10(6)11(16)15-9-5-13-7(2)17-9/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUGWEJGYHNNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CN=C(S2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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